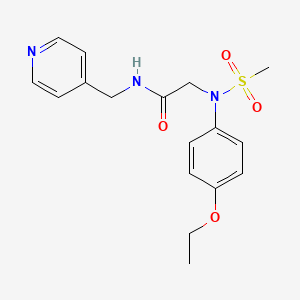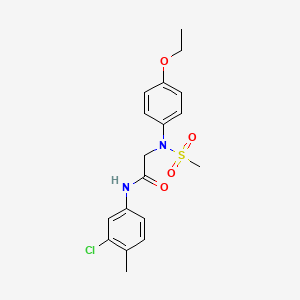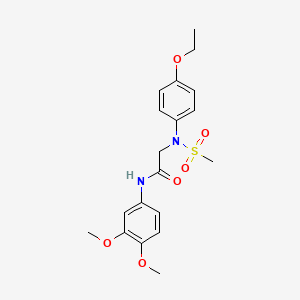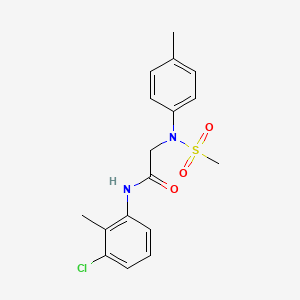![molecular formula C21H19ClN2O4S B3570597 N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570597.png)
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
描述
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MK-2206, is a small molecule inhibitor of the protein kinase Akt. Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. The aberrant activation of Akt has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, the development of Akt inhibitors has been a promising strategy for the treatment of these diseases.
作用机制
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide inhibits Akt by binding to its pleckstrin homology (PH) domain, which prevents its translocation to the plasma membrane and subsequent activation. Akt activation leads to the phosphorylation of downstream targets involved in cell survival, proliferation, and metabolism. Therefore, the inhibition of Akt by N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide results in the inhibition of these processes and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the Akt pathway. In addition, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Furthermore, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as gemcitabine and paclitaxel.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. In addition, it has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has some limitations. It has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, its efficacy can vary depending on the cancer type and genetic background of the cancer cells.
未来方向
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to identify biomarkers that can predict the response of cancer cells to N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. Another direction is to evaluate the combination of N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide with other chemotherapeutic agents or targeted therapies. Furthermore, the development of more potent and selective Akt inhibitors is an area of active research. Finally, the use of N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide in combination with immunotherapy is an emerging field that warrants further investigation.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied in preclinical and clinical settings. In preclinical studies, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, lung, and pancreatic cancers. In addition, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
In clinical trials, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been evaluated in various cancer types, including breast, ovarian, and pancreatic cancers. The results of these trials have been mixed, with some showing promising results and others showing limited efficacy. However, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been well-tolerated in patients, with manageable side effects.
属性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-24(29(26,27)18-6-4-3-5-7-18)17-11-8-15(9-12-17)21(25)23-19-14-16(22)10-13-20(19)28-2/h3-14H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAIISGTNYDKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3570521.png)



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3570544.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3570548.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3570552.png)
![N-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3570565.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B3570566.png)
![N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570574.png)
![N-(3,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570589.png)
![N-[4-(cyanomethyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570592.png)

![N-(3,4-dimethoxyphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3570613.png)